molecular formula C12H13N5O4 B2736088 2-(cyclopropanecarboxamido)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)oxazole-4-carboxamide CAS No. 1351614-13-5

2-(cyclopropanecarboxamido)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)oxazole-4-carboxamide

Cat. No. B2736088
M. Wt: 291.267
InChI Key: YZBCVPBPTJJJMS-UHFFFAOYSA-N
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Description

This would typically include the IUPAC name, any common or trade names, the molecular formula, and a description of the physical appearance of the compound (e.g., white powder, colorless liquid).



Synthesis Analysis

This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and selectivity.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthesis and Chemical Reactivity

Synthesis Techniques

Research has demonstrated methods for synthesizing oxazole derivatives, which are closely related to the compound . For example, efficient synthesis techniques involving intramolecular copper-catalyzed cyclization of functionalized enamides have been developed, leading to 2-phenyl-4,5-substituted oxazoles with various functionalities (S. Vijay Kumar et al., 2012). Such methods could potentially be adapted or serve as inspiration for synthesizing the target compound.

Reactivity and Applications

The compound's structural components, such as the oxazole and oxadiazole rings, are of particular interest due to their presence in biologically active molecules. Oxadiazoles, for instance, have been explored for their pharmaceutical applications, including antimicrobial and antiprotozoal activities (Y. Dürüst et al., 2012). Furthermore, methods for high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in continuous flow reactors have been reported, highlighting the compound's relevance in drug discovery cycles (A. Bogdan et al., 2015).

Potential for Drug Development

Biological Activities

Compounds featuring oxazole and oxadiazole moieties have been evaluated for a range of medicinal applications due to their structural similarity to peptides and their ability to mimic the bioisostere of carboxylic acid and carboxamide groups (S. Aggarwal et al., 2020). This suggests potential research applications of 2-(cyclopropanecarboxamido)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)oxazole-4-carboxamide in developing new pharmaceutical agents.

Synthetic Pathways

Innovative synthetic pathways that lead to structurally related compounds, such as the use of copper-catalyzed intramolecular cyclization, offer valuable insights for synthesizing and exploring the applications of the target compound in scientific research (S. Vijay Kumar et al., 2012).

Safety And Hazards

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Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies of the compound’s properties or mechanism of action.


Please note that this is a general guide and the specific details would depend on the particular compound and the available information. For a comprehensive analysis, it would be necessary to consult the primary scientific literature and possibly conduct additional experiments. Always follow appropriate safety procedures when handling chemicals.


properties

IUPAC Name

2-(cyclopropanecarbonylamino)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O4/c1-6-14-9(21-17-6)4-13-11(19)8-5-20-12(15-8)16-10(18)7-2-3-7/h5,7H,2-4H2,1H3,(H,13,19)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBCVPBPTJJJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=COC(=N2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopropanecarboxamido)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)oxazole-4-carboxamide

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